Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate
Description
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially saturated pyridine moiety. The tert-butyl carbamate group at position 5 enhances steric bulk and stability, while the methyl substituent at position 2 modulates electronic and steric properties.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]oxazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-8-13-9-5-6-14(7-10(9)16-8)11(15)17-12(2,3)4/h9-10H,5-7H2,1-4H3 |
InChI Key |
WCDSSPCANJWUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2CCN(CC2O1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-throughput reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following structurally related compounds exhibit high similarity based on ring systems and functional groups (Table 1):
Key Observations :
- Ring System Differences: The target compound’s oxazolo-pyridine scaffold differs from pyrrolo-pyrrole (141449-85-6) and pyrrolo-pyridine (1187933-06-7) systems, which lack the oxygen atom in the oxazole ring.
- Substituent Effects : The 2-methyl group in the target compound enhances hydrophobicity compared to the 2-oxo variant (1427170-53-3), which introduces a polar ketone group.
- Salt Forms : The hydrochloride salt (1187933-06-7) offers improved solubility in aqueous media, a property absent in the neutral target compound.
Physicochemical and Electronic Properties
- Polarity : The oxazole ring in the target compound is less polarizable than sulfur-containing thiazolo analogues (e.g., compound 2a in ), reducing π-π stacking interactions.
- Solubility : The tert-butyl group enhances lipophilicity, contrasting with the hydrochloride salt (1187933-06-7), which improves aqueous solubility.
- Stability : The 2-methyl substituent in the target compound likely enhances steric protection against hydrolysis compared to the 2-oxo variant.
Biological Activity
Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate is a complex organic compound notable for its potential biological activities. Its unique structure incorporates a tert-butyl group and a tetrahydrooxazole ring fused with a pyridine moiety, which may confer specific interactions with biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.
- Molecular Formula : C13H17N3O2
- Molecular Weight : Approximately 240.30 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Tetrahydrooxazole ring may play a role in receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the oxazolo-pyridine structure through cyclization reactions.
- Functionalization of the tert-butyl and carboxylate groups to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may exhibit:
- Antimicrobial Properties : Initial studies suggest potential antibacterial and antifungal activities.
- Neuroprotective Effects : The compound may modulate neurotransmitter systems, indicating possible applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- A study evaluated the antibacterial efficacy against various strains of bacteria. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
-
Neuroprotective Research :
- In vitro assays indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was linked to the modulation of antioxidant pathways .
-
Binding Affinity Studies :
- Interaction studies revealed that the compound binds effectively to certain receptors involved in neurotransmission. This binding may influence downstream signaling pathways critical for neuronal health .
Comparative Analysis
To understand the uniqueness of this compound within its class of compounds, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Tert-butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | C13H18N2O2S | 270.36 g/mol | Contains thiazole instead of oxazole |
| Tert-butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine | C12H15N2O2S | 255.34 g/mol | Similar pyridine structure |
| Tert-butyl 2-methyl-3a,4,7-tetrahydrooxazolo[5,4-c]pyridine | C12H15N3O | 225.27 g/mol | Lacks carboxylate group |
This table highlights the structural diversity among nitrogen-containing heterocycles and emphasizes the unique characteristics of this compound.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Mechanistic Studies : To better understand how this compound interacts at the molecular level with biological targets.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
